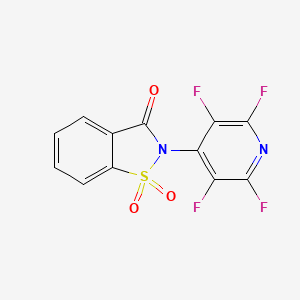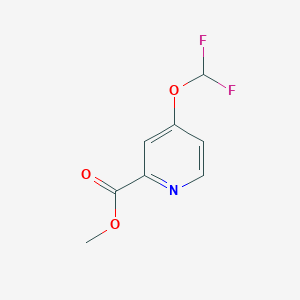
methyl 4-(difluoromethoxy)pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 4-(difluoromethoxy)pyridine-2-carboxylate is an organic compound with the molecular formula C8H7F2NO3 It is a derivative of picolinic acid, where the hydrogen atom at the 4-position of the pyridine ring is replaced by a difluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(difluoromethoxy)pyridine-2-carboxylate typically involves the reaction of 4-hydroxypicolinic acid with difluoromethyl ether in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:
Starting Material: 4-hydroxypicolinic acid
Reagent: Difluoromethyl ether
Catalyst/Base: Potassium carbonate or sodium hydride
Solvent: Anhydrous dimethylformamide (DMF)
Reaction Conditions: Reflux for several hours
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: methyl 4-(difluoromethoxy)pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The difluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: 4-(difluoromethoxy)picolinic acid
Reduction: 4-(difluoromethoxy)picolinyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
methyl 4-(difluoromethoxy)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of new materials with unique properties, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of methyl 4-(difluoromethoxy)pyridine-2-carboxylate involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
methyl 4-(difluoromethoxy)pyridine-2-carboxylate can be compared with other similar compounds, such as:
- Methyl 5-(difluoromethoxy)picolinate
- Methyl 6-(difluoromethoxy)picolinate
- Methyl 3-(difluoromethoxy)picolinate
Uniqueness: The position of the difluoromethoxy group on the pyridine ring significantly affects the compound’s chemical properties and biological activity. This compound is unique due to its specific substitution pattern, which can lead to different reactivity and interactions compared to its isomers.
Properties
Molecular Formula |
C8H7F2NO3 |
|---|---|
Molecular Weight |
203.14 g/mol |
IUPAC Name |
methyl 4-(difluoromethoxy)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H7F2NO3/c1-13-7(12)6-4-5(2-3-11-6)14-8(9)10/h2-4,8H,1H3 |
InChI Key |
DEDDVJYIFRNDRK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


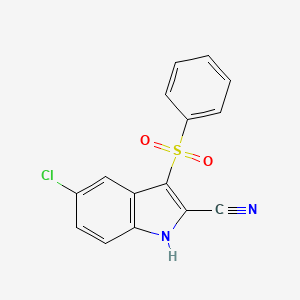

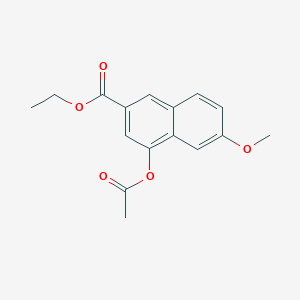
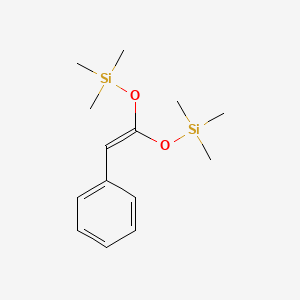
![2-[4-(Thien-2-ylcarbonyl)phenyl]propiononitrile](/img/structure/B8787959.png)
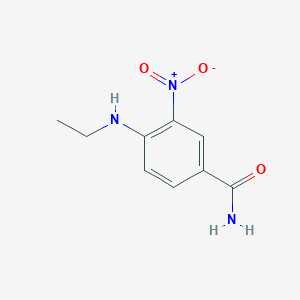
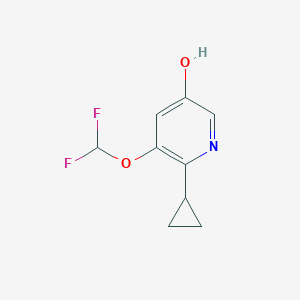


![Methyl 4-[(1-Boc-piperidin-4-ylidene)methyl]benzoate](/img/structure/B8788001.png)
![4-Piperidinone, 1-[2-(2-thienyl)ethyl]-](/img/structure/B8788013.png)
![N-(Benzo[d][1,3]dioxol-5-yl)-2-chloroquinazolin-4-amine](/img/structure/B8788014.png)
![3-Ethoxy-spiro[3.4]octa-2,6-dien-1-one](/img/structure/B8788019.png)
